An In-depth Technical Guide to 4,4-Diethoxy-2-methylbut-1-ene (CAS 54340-95-3): A Versatile Acetal-Alkene Building Block
An In-depth Technical Guide to 4,4-Diethoxy-2-methylbut-1-ene (CAS 54340-95-3): A Versatile Acetal-Alkene Building Block
Abstract: This technical guide provides a comprehensive overview of 4,4-Diethoxy-2-methylbut-1-ene (CAS: 54340-95-3), a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. The document elucidates its physicochemical properties, outlines a robust and logical synthetic protocol, explores its distinct chemical reactivity, and discusses its potential applications as a pharmaceutical intermediate. By detailing the mechanistic principles behind its synthesis and utility, this guide serves as an essential resource for scientists seeking to leverage this compound's unique structural attributes for the construction of complex molecular architectures.
Introduction and Strategic Overview
4,4-Diethoxy-2-methylbut-1-ene is an organic compound featuring two key functional groups: a terminal alkene and a diethyl acetal.[1] This unique combination renders it a highly valuable and versatile building block in modern organic synthesis. The acetal serves as a stable protecting group for a butanaldehyde moiety, which is resistant to nucleophilic and basic conditions. Concurrently, the terminal alkene provides a reactive handle for a wide array of transformations, including additions, oxidations, and polymerizations.[1]
The strategic value of this molecule lies in the orthogonal reactivity of these two groups. Chemists can selectively manipulate the alkene while the aldehyde remains masked, or conversely, deprotect the acetal under acidic conditions to reveal the aldehyde for subsequent reactions. This controlled, stepwise reactivity makes 4,4-Diethoxy-2-methylbut-1-ene an excellent precursor for synthesizing complex structures, particularly within the pharmaceutical industry where it is recognized as a key intermediate.[2] This guide will provide the in-depth technical knowledge required to effectively utilize this compound in a research and development setting.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in the laboratory. The key identifiers and computed properties for 4,4-Diethoxy-2-methylbut-1-ene are summarized below.
| Property | Value | Source |
| CAS Number | 54340-95-3 | [3] |
| Molecular Formula | C₉H₁₈O₂ | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| IUPAC Name | 4,4-diethoxy-2-methylbut-1-ene | [3] |
| Canonical SMILES | CCOC(CC(=C)C)OCC | [3] |
| Appearance | Neat Liquid | [1] |
| XLogP3 | 2.6 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Spectroscopic Characterization: The structural identity and purity of 4,4-Diethoxy-2-methylbut-1-ene are typically confirmed using a suite of spectroscopic techniques. While specific spectra are proprietary to suppliers, publicly available data indicates that reference spectra exist.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is expected to show characteristic signals for the terminal vinyl protons, the methallyl methyl group, the methylene group adjacent to the acetal, the acetal methine proton, and the two ethoxy groups. ¹³C NMR would confirm the presence of nine distinct carbon environments, including the sp² carbons of the alkene.
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Mass Spectrometry (MS): GC-MS data is available and would be used to confirm the molecular weight (m/z = 158.24) and establish a characteristic fragmentation pattern for the molecule.[3]
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Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[3] Key stretches would include C=C for the alkene, C-O for the ether linkages of the acetal, and C-H stretches for the aliphatic portions of the molecule.
Synthesis and Purification: A Mechanistic Approach
While commercial suppliers exist, an in-house synthesis may be required for specific research applications. A robust and well-precedented method for synthesizing this class of compound involves the reaction of an appropriate Grignard reagent with an orthoformate ester. This approach is analogous to established syntheses of similar acetals.[4][5]
Retrosynthetic Analysis: The target molecule can be disconnected at the C2-C3 bond, revealing a methallyl nucleophile and an electrophilic source of the diethoxyacetyl group. This points to a Grignard reaction between a methallyl magnesium halide and triethyl orthoformate.
Detailed Experimental Protocol:
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Objective: To synthesize 4,4-Diethoxy-2-methylbut-1-ene via a Grignard reaction.
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Core Principle: This protocol relies on the nucleophilic addition of a carbanion (from the Grignard reagent) to the electrophilic carbon of triethyl orthoformate, followed by elimination to form the acetal. An inert atmosphere is critical as Grignard reagents react rapidly with atmospheric oxygen and moisture.
Step-by-Step Methodology:
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Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen or argon inlet, and a pressure-equalizing dropping funnel. The entire system is maintained under a positive pressure of inert gas throughout the reaction.
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Grignard Reagent Formation:
-
Magnesium turnings (1.1 eq.) are placed in the flask.
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A solution of 3-chloro-2-methyl-1-propene (methallyl chloride, 1.0 eq.) in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.
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A small portion of the methallyl chloride solution is added to the magnesium. The reaction is initiated, if necessary, by gentle warming or the addition of a small iodine crystal.
-
Once initiated (observed by bubbling and heat generation), the remaining methallyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Orthoformate:
-
The flask is cooled to 0 °C in an ice bath.
-
Triethyl orthoformate (1.05 eq.) dissolved in anhydrous ether/THF is added to the dropping funnel and introduced dropwise to the stirred Grignard solution.
-
Causality Insight: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.
-
After addition, the reaction is allowed to warm to room temperature and stirred for several hours or overnight to ensure completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Quenching:
-
The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.
-
Self-Validation: Quenching with NH₄Cl is a mild method to destroy excess Grignard reagent and hydrolyze magnesium alkoxides without being acidic enough to cleave the newly formed product acetal.
-
The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.
-
-
Purification:
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure 4,4-Diethoxy-2-methylbut-1-ene.
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Chemical Reactivity and Mechanistic Considerations
The synthetic utility of 4,4-Diethoxy-2-methylbut-1-ene stems from the distinct reactivity of its two functional groups. This allows for selective chemical manipulation, providing access to a diverse range of downstream products.
-
Alkene Reactivity: The terminal double bond is susceptible to electrophilic addition and other standard alkene transformations. These reactions can be performed under neutral or basic conditions, leaving the acetal group intact.
-
Hydroboration-Oxidation: Treatment with borane followed by oxidative workup provides anti-Markovnikov addition of water across the double bond, yielding 4,4-diethoxy-2-methylbutan-1-ol.
-
Epoxidation: Reaction with a peroxy acid like m-CPBA will form the corresponding epoxide, a versatile intermediate for further nucleophilic attack.
-
Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over Pd/C) will selectively reduce the double bond to furnish 1,1-diethoxy-3-methylbutane.
-
-
Acetal Reactivity: The diethyl acetal is stable to most nucleophiles and bases but is readily hydrolyzed under aqueous acidic conditions (e.g., dilute HCl or H₂SO₄). This deprotection reveals the parent aldehyde, 2-methylbut-3-enal. The resulting β,γ-unsaturated aldehyde is a valuable synthon, which can be isomerized to the conjugated α,β-unsaturated system under appropriate conditions for use in conjugate additions.
Applications in Drug Development and Complex Synthesis
The designation of 4,4-Diethoxy-2-methylbut-1-ene as a "pharmaceutical intermediate" highlights its role as a foundational piece in constructing Active Pharmaceutical Ingredients (APIs).[2][6] Its structure is a masked form of a C5 building block containing a valuable β,γ-unsaturated aldehyde.
-
Scaffold Elaboration: In drug discovery, the aldehyde revealed upon deprotection can undergo numerous transformations, such as reductive amination to install amine functionalities, Wittig reactions to extend carbon chains, or aldol condensations to form larger, more complex structures.
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Synthesis of Heterocycles: Aldehydes are common precursors for the synthesis of nitrogen- and oxygen-containing heterocyclic rings, which are privileged structures in medicinal chemistry. For example, a related compound, 4,4-dimethoxy-2-butanone, is used to synthesize pyrimidines.[7][8]
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Precursor to Chiral Centers: The alkene can be dihydroxylated or epoxidized, potentially with stereocontrol using chiral catalysts, to introduce new stereocenters into a molecule, a critical step in the synthesis of enantiomerically pure drugs.
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Analogy to Known API Intermediates: The structural motif is similar to that of other key intermediates. For instance, 4,4-Diethoxy-N,N-dimethyl-1-butanamine is a crucial intermediate in the synthesis of antimigraine drugs like Sumatriptan and Zolmitriptan.[9] This demonstrates the proven value of the 4,4-diethoxybutyl scaffold in the production of successful APIs.
Safety, Handling, and Storage
Proper handling of all laboratory chemicals is paramount. Based on safety data sheets for this compound and its close structural analogs, the following precautions should be observed.
| Hazard Category | Precautionary Measures | Sources |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [10][11] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. | [10][12] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat. A face shield may be required for splash hazards. | [12][13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and acids. | [12] |
| First Aid | Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Inhalation: Move person into fresh air. Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician. | [13] |
This information is a summary and is not a substitute for a full Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.
Conclusion
4,4-Diethoxy-2-methylbut-1-ene is a synthetically powerful and versatile building block with significant potential for researchers in organic synthesis and drug development. Its value is derived from the presence of two orthogonal functional groups—a reactive alkene and a stable, yet readily cleavable, acetal. This dual nature allows for a high degree of control in complex synthetic sequences. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists can confidently and effectively integrate this compound into their research programs to accelerate the discovery and development of novel molecules.
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Hangzhou J&H Chemical Co., Ltd. 1-Butene, 4,4-diethoxy-2-methyl- CAS NO.54340-95-3. [Link]
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Junjappa H, et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Organic & Inorganic chemistry. [Link]
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Penlai. The Chemistry Behind 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Synthesis and Applications. [Link]
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Organic Syntheses. 4,4-Dimethoxybut-1-yne. [Link]
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Organic Syntheses. 4-METHYLPYRIMIDINE. [Link]
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